molecular formula C15H12O2 B1637739 4-(2-phenylethenyl)benzoic Acid

4-(2-phenylethenyl)benzoic Acid

Cat. No.: B1637739
M. Wt: 224.25 g/mol
InChI Key: IAGXTPCOGVFRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-phenylethenyl)benzoic Acid is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

4-(2-phenylethenyl)benzoic acid

InChI

InChI=1S/C15H12O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,(H,16,17)

InChI Key

IAGXTPCOGVFRSQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)O

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Stilbene-4-carboxylic acid chloride can be prepared as follows: 25.15 g (125 mmols) of 4-bromobenzoic acid, 16.25 g (156.25 mmols) of styrene, 26.55 g (262.5 mmols) of triethylamine, 0.28 g (1.25 mmols) of palladium acetate and 1.52 g (5 mmols) of tri-o-tolylphosphine are stirred at 100° C. for 3.5 hours. The reaction mixture is poured into 100 ml of 2N HCl and the crude product is filtered off and recrystallised from tetrahydrofuran/toluene. 15.3 g (55% of theory) of stilbene-4-carboxylic acid are obtained in the form of white crystals; melting point 252.4° C.
Name
Stilbene-4-carboxylic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.15 g
Type
reactant
Reaction Step Two
Quantity
16.25 g
Type
reactant
Reaction Step Two
Quantity
26.55 g
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
catalyst
Reaction Step Two
Quantity
1.52 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

73A (80 mg, 0.34 mmol) was suspended in EtOH (0.5 mL) and aqueous NaOH (1 M, 2 mL) and was heated to 80° C. for one hour. Upon cooling to room temperature, the solution was acidified with HCl (concentrated), was cooled to 0° C., and was filtered. The white crystalline precipitate was dried under vacuum (75 mg, quant.). NMR 1H (ppm, CDCl3): 7.93 (d, J3=8.3 Hz, 2H), 7.56-7.53 (m, 4H), 7.33 (t, J3=7.4 Hz, 2H), 7.27-7.11 (m, 3H).
Name
73A
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.